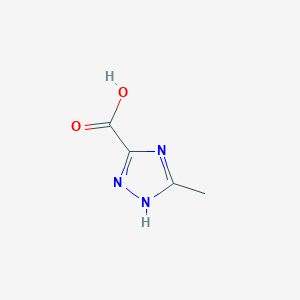

3-メチル-1H-1,2,4-トリアゾール-5-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

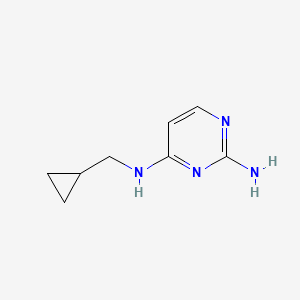

3-methyl-1H-1,2,4-triazole-5-carboxylic acid is a useful research compound. Its molecular formula is C4H5N3O2 and its molecular weight is 127.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-methyl-1H-1,2,4-triazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-1H-1,2,4-triazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗ウイルス薬合成

3-メチル-1H-1,2,4-トリアゾール-5-カルボン酸: は、特にリバビリンなどの抗ウイルス薬の合成における前駆体です 。リバビリンは、RSV感染、C型肝炎、およびいくつかのウイルス性出血熱の治療に使用されるヌクレオシドアナログです。トリアゾール環はリバビリンの核構造であり、ウイルスRNAポリメラーゼの阻害とRNAゲノムの致死的な突然変異を含む作用機序に寄与しています。

抗腫瘍活性

5-メチル-1H-1,2,4-トリアゾール-3-カルボン酸の誘導体は、ヒト急性骨髄性白血病(AML)細胞に対する抗増殖研究で有望な結果を示しています 。これは、特定の癌細胞株を標的とする新しい化学療法薬の開発における潜在的な用途を示唆しています。

化学研究開発

この化合物は、化学合成、特に潜在的な薬理活性を有する複素環式化合物の開発におけるビルディングブロックとして役立ちます 。その汎用性により、さまざまな生物学的活性についてスクリーニングできる幅広い誘導体を作り出すことができます。

ヌクレオシドアナログ研究

3-メチル-1H-1,2,4-トリアゾール-5-カルボン酸: は、リバビリン以外のヌクレオシドアナログの調製に使用されます。 これらのアナログは、核酸合成を阻害するように設計できるため、抗ウイルスおよび抗癌研究において貴重なツールとなっています .

将来の方向性

The future directions in the study of 1,2,4-triazole derivatives involve the development of new synthetic routes and the exploration of their potential biological activities . The synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for the preparation of nucleoside analogs is one such area of interest .

作用機序

Target of Action

It is known that triazole derivatives have a wide range of pharmacological activities, including antiviral and antitumor effects .

Mode of Action

It is known that triazole compounds can interact with various biological targets due to their ability to form hydrogen bonds and their aromaticity .

Biochemical Pathways

It is known that triazole compounds can interfere with various biochemical processes, including dna synthesis, due to their ability to bind to various enzymes and receptors .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It is known that triazole compounds can have various biological effects, including antiviral and antitumor activities .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .

生化学分析

Biochemical Properties

3-methyl-1H-1,2,4-triazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of nucleoside analogues and other bioactive molecules . It interacts with several enzymes and proteins, including ribonucleotide reductase and thymidylate synthase, which are essential for DNA synthesis and repair. The interaction of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid with these enzymes involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.

Cellular Effects

The effects of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, 3-methyl-1H-1,2,4-triazole-5-carboxylic acid can modulate the activity of transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and cell proliferation. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites such as ATP and NADH.

Molecular Mechanism

At the molecular level, 3-methyl-1H-1,2,4-triazole-5-carboxylic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity . For example, 3-methyl-1H-1,2,4-triazole-5-carboxylic acid acts as a competitive inhibitor of dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, a cofactor required for nucleotide synthesis. This inhibition leads to a decrease in DNA synthesis and cell proliferation. Additionally, 3-methyl-1H-1,2,4-triazole-5-carboxylic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid in laboratory settings have been extensively studied . This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly in the presence of light and heat. Long-term studies have shown that 3-methyl-1H-1,2,4-triazole-5-carboxylic acid can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid vary with different dosages in animal models . At low doses, this compound has been shown to have beneficial effects, such as enhancing immune function and reducing inflammation. At high doses, 3-methyl-1H-1,2,4-triazole-5-carboxylic acid can be toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, with a narrow therapeutic window between beneficial and toxic doses.

Metabolic Pathways

3-methyl-1H-1,2,4-triazole-5-carboxylic acid is involved in several metabolic pathways, including those related to nucleotide synthesis and energy metabolism . It interacts with enzymes such as adenosine deaminase and xanthine oxidase, which are involved in the metabolism of purines and pyrimidines. These interactions can affect metabolic flux and the levels of key metabolites, influencing overall cellular function.

Transport and Distribution

The transport and distribution of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via nucleoside transporters and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing the overall biochemical processes in which it is involved.

Subcellular Localization

The subcellular localization of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid is critical for its activity and function . This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, 3-methyl-1H-1,2,4-triazole-5-carboxylic acid can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Its localization to the mitochondria can also influence cellular metabolism and energy production.

特性

IUPAC Name |

5-methyl-1H-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-2-5-3(4(8)9)7-6-2/h1H3,(H,8,9)(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTMACYGCXTDJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609256 |

Source

|

| Record name | 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7169-98-4 |

Source

|

| Record name | 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)

![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1320963.png)

![1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320970.png)